molecular formula C21H21ClN2O2S B11509782 N-[2-(3-Chloro-phenylamino)-2-phenyl-ethyl]-4-methyl-benzenesulfonamide

N-[2-(3-Chloro-phenylamino)-2-phenyl-ethyl]-4-methyl-benzenesulfonamide

Cat. No.: B11509782
M. Wt: 400.9 g/mol
InChI Key: FQWOJNQDLFSGPY-UHFFFAOYSA-N
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Description

N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloroaniline with 2-bromo-1-phenylethanone to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and phenylethylamines, such as:

  • N-{2-[(4-METHOXYPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE
  • N-{2-[(3-BROMOPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-{2-[(3-CHLOROPHENYL)AMINO]-2-PHENYLETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain proteins, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(3-chloroanilino)-2-phenylethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H21ClN2O2S/c1-16-10-12-20(13-11-16)27(25,26)23-15-21(17-6-3-2-4-7-17)24-19-9-5-8-18(22)14-19/h2-14,21,23-24H,15H2,1H3

InChI Key

FQWOJNQDLFSGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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